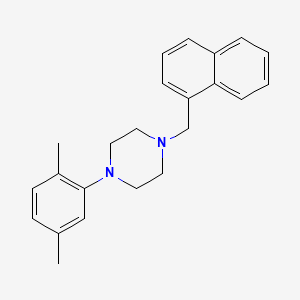
1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine, also known as DMNP, is a chemical compound that belongs to the piperazine family. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine acts as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This leads to an increase in serotonin levels, which is thought to be responsible for its antidepressant and anxiolytic effects. 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which further contributes to its antidepressant effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has also been found to inhibit the reuptake of dopamine and norepinephrine, which further contributes to its antidepressant effects. In addition, 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has been found to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied for its potential applications in scientific research. However, 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine also has some limitations. It has low solubility in water, which can make it difficult to administer in experiments. In addition, its effects on the brain and body are not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine. One potential direction is the development of new antidepressant and anxiolytic medications based on its mechanism of action. Another potential direction is the study of its effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its effects on the brain and body, as well as its potential applications in other areas of scientific research.
合成法
1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine can be synthesized through a variety of methods, including the reaction of 2,5-dimethylphenylmagnesium bromide with 1-naphthaldehyde, followed by the addition of piperazine. Another method involves the reaction of 2,5-dimethylphenylhydrazine with 1-naphthylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride.
科学的研究の応用
1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have affinity for serotonin receptors, as well as dopamine and norepinephrine transporters. This makes it a potential candidate for the development of new antidepressant and anxiolytic medications.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-18-10-11-19(2)23(16-18)25-14-12-24(13-15-25)17-21-8-5-7-20-6-3-4-9-22(20)21/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSZIDQWSGAVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5220938.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)benzamide](/img/structure/B5220944.png)
![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-(2-ethylphenyl)benzamide](/img/structure/B5220946.png)
![N-(4-fluorobenzyl)-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5220953.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5220957.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5220961.png)
![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)

![3-bromo-4-[3-(butylamino)-2-hydroxypropoxy]-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B5221025.png)